molecular formula C7H16N2 B064894 (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine CAS No. 167298-23-9

(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine

Cat. No. B064894
M. Wt: 128.22 g/mol
InChI Key: JKGFHDQYKCAVBW-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine, also known as DCDMA, is a cyclic diamine compound. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to bind to the NMDA receptor, a type of glutamate receptor that is involved in learning and memory.

Biochemical And Physiological Effects

(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has been shown to have a range of biochemical and physiological effects. It has been shown to have anticonvulsant activity, which may be due to its ability to inhibit acetylcholinesterase. (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to bind to the NMDA receptor. In addition, (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine in lab experiments is its unique cyclic structure, which can be used as a building block for the synthesis of novel compounds. (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine is also relatively easy to synthesize and purify, making it a convenient reagent for chemical synthesis. However, one limitation of using (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine in scientific research. One area of interest is the development of novel cyclic compounds using (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine as a building block. (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine may also be useful in the development of new pharmaceuticals and agrochemicals. In addition, further research is needed to fully understand the mechanism of action of (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine and its potential applications in the treatment of various diseases.

Synthesis Methods

(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine can be synthesized by the reaction of 1,3-cyclopentadiene with methylamine in the presence of a catalyst. The reaction produces a mixture of two isomers, (1R,3R)-(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine and (1S,3S)-(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine. The (1R,3R)-(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine isomer can be separated and purified by fractional distillation.

Scientific Research Applications

(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has been used in various scientific research applications, including as a building block for the synthesis of novel cyclic compounds, a chiral auxiliary in asymmetric synthesis, and a ligand for metal complexes. (1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine has also been used as a reagent in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

167298-23-9

Product Name

(1R,3R)-N1,N1-Dimethylcyclopentane-1,3-diamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(1R,3R)-3-N,3-N-dimethylcyclopentane-1,3-diamine

InChI

InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1

InChI Key

JKGFHDQYKCAVBW-RNFRBKRXSA-N

Isomeric SMILES

CN(C)[C@@H]1CC[C@H](C1)N

SMILES

CN(C)C1CCC(C1)N

Canonical SMILES

CN(C)C1CCC(C1)N

synonyms

1,3-Cyclopentanediamine,N,N-dimethyl-,trans-(9CI)

Origin of Product

United States

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